5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate
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Overview
Description
5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate, commonly known as FNPF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FNPF is a fluorogenic substrate that is widely used in the study of proteases, enzymes that play a critical role in many biological processes.
Scientific Research Applications
FNPF has a wide range of applications in scientific research, particularly in the study of proteases. Proteases are enzymes that break down proteins and are involved in many biological processes, including digestion, blood clotting, and immune response. FNPF can be used as a substrate to measure the activity of proteases, as it is cleaved by proteases to produce a fluorescent product. This allows researchers to monitor protease activity in real-time and study the mechanisms of protease function.
Mechanism of Action
FNPF functions by acting as a fluorogenic substrate for proteases. When cleaved by proteases, FNPF produces a fluorescent product that can be detected using a fluorometer. The rate of fluorescence production is directly proportional to the activity of proteases in the sample, allowing researchers to measure protease activity in real-time.
Biochemical and Physiological Effects:
FNPF is a relatively safe compound that does not have any known adverse effects on biochemical or physiological processes. However, it is important to note that FNPF is not intended for use in humans or animals and should only be used in laboratory settings.
Advantages and Limitations for Lab Experiments
FNPF has several advantages as a substrate for protease activity measurement. It is highly sensitive and produces a fluorescent product that can be easily detected using a fluorometer. Additionally, it is relatively inexpensive and easy to synthesize. However, there are also limitations to using FNPF in lab experiments. It can be affected by environmental factors such as pH and temperature, and its fluorescence can be quenched by certain compounds. Additionally, it is not suitable for use with all types of proteases and may produce false positives in some assays.
Future Directions
There are several potential future directions for research involving FNPF. One area of interest is the development of new protease inhibitors that can be used to treat diseases such as cancer and Alzheimer's disease. Additionally, researchers may investigate the use of FNPF in high-throughput screening assays to identify new protease inhibitors or study the mechanisms of protease function. Finally, there may be opportunities to modify the structure of FNPF to improve its sensitivity or selectivity for specific types of proteases.
Synthesis Methods
FNPF can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-nitrophenol with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound can then be purified using column chromatography or recrystallization.
properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO4/c14-7-4-5-10(17(19)20)11(6-7)21-13(18)12-8(15)2-1-3-9(12)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDBSYDHBQTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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